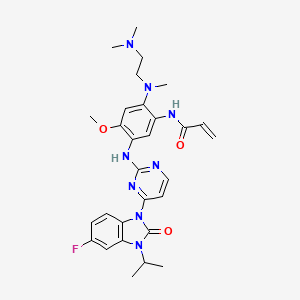

Mutated EGFR-IN-2

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H35FN8O3 |

|---|---|

Molekulargewicht |

562.6 g/mol |

IUPAC-Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |

InChI |

InChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34) |

InChI-Schlüssel |

ZISPMWTYPDYENI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of a Novel Mutant-Selective EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of a novel, potent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), referred to as EGFR Kinase Inhibitor 2 (also known as compound A-7) . This inhibitor demonstrates a unique dual-binding mechanism, targeting both the orthosteric and allosteric sites of the EGFR kinase domain. This dual engagement leads to potent and selective inhibition of clinically relevant EGFR mutations, including those conferring resistance to third-generation inhibitors.

Core Mechanism of Action

EGFR Kinase Inhibitor 2 is a "two-in-one" inhibitor designed to simultaneously occupy both the ATP-binding (orthosteric) site and a nearby allosteric pocket of the EGFR kinase domain. This novel approach distinguishes it from traditional EGFR tyrosine kinase inhibitors (TKIs) that solely compete with ATP. The inhibitor consists of a pyridinyl imidazole-fused benzylisoindolinedione scaffold, which enables this dual interaction. By spanning both sites, the inhibitor achieves high potency and selectivity for mutant forms of EGFR, including the challenging C797S resistance mutation.[1]

The binding of EGFR Kinase Inhibitor 2 stabilizes an inactive conformation of the EGFR kinase, thereby preventing its activation and subsequent downstream signaling. This mechanism is particularly effective against constitutively active mutant EGFRs found in non-small cell lung cancer (NSCLC).

Quantitative Inhibitory Activity

The inhibitory potency of EGFR Kinase Inhibitor 2 has been evaluated against various EGFR isoforms. The following table summarizes the key quantitative data from in vitro enzymatic assays.

| EGFR Isoform | IC50 (nM) |

| Triple Mutant (L858R/T790M/C797S) | 4.9[2] |

| Wild-Type (WT) | 47[2] |

Cellular Activity

In cellular assays, EGFR Kinase Inhibitor 2 has demonstrated mutant-selective efficacy. The table below outlines its activity in different cell lines expressing mutant EGFR.

| Cell Line Expressing EGFR Mutant | IC50 (µM) |

| L858R | 1.2[2] |

| L858R/T790M | 4.4[2] |

Signaling Pathway Inhibition

EGFR Kinase Inhibitor 2 effectively blocks the downstream signaling cascades that are aberrantly activated by mutant EGFR. By inhibiting the kinase activity of EGFR, it prevents the phosphorylation of key downstream effector proteins.

Caption: Inhibition of Mutant EGFR Signaling by EGFR Kinase Inhibitor 2.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of EGFR Kinase Inhibitor 2 against different EGFR kinase domains is determined using a radiometric or fluorescence-based kinase assay. A typical protocol is as follows:

-

Reagents and Materials:

-

Recombinant human EGFR kinase domains (Wild-Type and mutants).

-

ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP for radiometric assays.

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

EGFR Kinase Inhibitor 2 (serial dilutions).

-

96-well plates.

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or fluorescence plate reader.

-

-

Procedure:

-

The EGFR kinase, substrate, and inhibitor are pre-incubated in the kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Proliferation Assay

The effect of EGFR Kinase Inhibitor 2 on the proliferation of cancer cell lines is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

-

Reagents and Materials:

-

Cancer cell lines expressing specific EGFR mutations.

-

Complete cell culture medium.

-

EGFR Kinase Inhibitor 2 (serial dilutions).

-

96-well cell culture plates.

-

MTT reagent or CellTiter-Glo luminescent cell viability assay kit.

-

Spectrophotometer or luminometer.

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of EGFR Kinase Inhibitor 2 for a specified period (e.g., 72 hours).

-

After the treatment period, the cell viability is assessed. For the MTT assay, the MTT reagent is added, and the resulting formazan crystals are dissolved for spectrophotometric quantification. For the CellTiter-Glo assay, the reagent is added to measure ATP levels as an indicator of cell viability via luminescence.

-

IC50 values are determined from the dose-response curves.

-

Experimental Workflow Diagrams

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Caption: Workflow for Cellular Proliferation Assay.

References

The Discovery and Synthesis of a Potent, Mutant-Selective EGFR Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC). These mutations lead to constitutive activation of EGFR signaling pathways, driving tumor growth and survival. While first and second-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of novel, mutant-selective inhibitors. This technical guide details the discovery, synthesis, and characterization of a representative pyrimidine-based irreversible inhibitor, designed to selectively target common EGFR activating mutations (e.g., L858R and exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.

Introduction: The Rationale for Mutant-Selective EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Ligand binding to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain.[3][4] This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for normal cellular function.[1][5]

In a significant subset of NSCLC patients, somatic mutations in the EGFR kinase domain lead to its constitutive, ligand-independent activation, promoting uncontrolled cell growth and tumorigenesis.[3][6] The most common of these activating mutations are in-frame deletions in exon 19 and the L858R point mutation in exon 21.[6] Tumors harboring these mutations are often sensitive to first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.

However, the clinical benefit of these inhibitors is often limited by the development of acquired resistance. The most common mechanism of resistance, accounting for approximately 60% of cases, is the emergence of a secondary mutation in exon 20, T790M.[6] This mutation increases the affinity of the kinase for ATP and sterically hinders the binding of first-generation TKIs. Second-generation irreversible inhibitors were developed to overcome this resistance but also exhibit significant inhibition of wild-type (WT) EGFR, leading to dose-limiting toxicities such as skin rash and diarrhea.[5] This has driven the development of third-generation, mutant-selective irreversible inhibitors that potently inhibit both activating and T790M resistance mutations while demonstrating a significant sparing of WT EGFR.

This guide focuses on a representative pyrimidine-based inhibitor, a class of compounds that has proven to be a successful scaffold for developing potent and selective EGFR inhibitors.[1][7][8]

Discovery and Design Strategy

The discovery of potent and selective pyrimidine-based EGFR inhibitors was guided by a structure-based drug design approach. The core strategy involved identifying a chemical scaffold that could be modified to achieve high affinity for the ATP-binding site of mutant EGFR while minimizing interactions with the wild-type receptor. The pyrimidine core is a well-established hinge-binding motif for many kinase inhibitors.[8]

The key design elements for achieving mutant selectivity include:

-

An Irreversible Covalent Warhead: An electrophilic group, such as an acrylamide moiety, is incorporated to form a covalent bond with a cysteine residue (C797) near the ATP-binding site of EGFR. This irreversible binding can overcome the increased ATP affinity of the T790M mutant.

-

Targeting the Mutated Gatekeeper Residue: The presence of the bulky methionine at position 790 in the T790M mutant creates a unique binding pocket that can be exploited by appropriately substituted pyrimidine derivatives. By designing molecules that fit favorably into this altered pocket, selectivity over the threonine-containing WT EGFR can be achieved.

-

Exploiting Conformational Differences: Activating mutations can induce a conformational state in the EGFR kinase domain that is more favorable for inhibitor binding compared to the inactive conformation of the WT enzyme.

Computational modeling and X-ray crystallography of inhibitor-kinase complexes have been instrumental in refining the structure-activity relationships (SAR) and optimizing the selectivity profile of these compounds.[9]

Synthesis of a Representative Pyrimidine-Based EGFR Inhibitor

The synthesis of a representative 2,4-diaminopyrimidine-based EGFR inhibitor is outlined below. This multi-step synthesis involves the construction of the core pyrimidine scaffold followed by the introduction of the key functional groups required for potent and selective inhibition.

Scheme 1: General Synthetic Route

Caption: Synthetic workflow for a pyrimidine-based EGFR inhibitor.

Detailed Experimental Protocol:

-

Step 1: Pyrimidine Core Synthesis: A substituted guanidine is reacted with a β-ketoester in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to yield the 2-amino-4-hydroxypyrimidine derivative.

-

Step 2: Halogenation: The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro or bromo group using a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). This step is typically performed at elevated temperatures.

-

Step 3: Introduction of the Aniline Moiety: The halogenated pyrimidine is then subjected to a nucleophilic aromatic substitution reaction with a substituted aniline. This reaction is often carried out in a polar aprotic solvent like isopropanol or dioxane, sometimes with the addition of an acid catalyst.

-

Step 4: Introduction of the Acrylamide Group: The amino group on the aniline moiety is acylated with acryloyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures to form the final irreversible inhibitor.

-

Purification and Characterization: The final product is purified by column chromatography on silica gel. The structure and purity are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Biological Evaluation and Quantitative Data

The biological activity of the synthesized pyrimidine-based inhibitors is evaluated through a series of in vitro biochemical and cellular assays.

Biochemical Kinase Assays

The inhibitory potency against wild-type and mutant EGFR kinases is determined using enzymatic assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using ³³P-labeled ATP.[2]

Table 1: In Vitro Inhibitory Activity of a Representative Pyrimidine-Based EGFR Inhibitor

| Kinase Target | IC₅₀ (nM) |

| EGFR (WT) | 580 |

| EGFR (L858R) | 1.5 |

| EGFR (exon 19 del) | 1.2 |

| EGFR (L858R/T790M) | 4.8 |

Data are representative and compiled from literature on similar pyrimidine-based inhibitors.[5][9]

Cellular Assays

The anti-proliferative activity of the inhibitors is assessed in NSCLC cell lines that harbor different EGFR mutations. The MTS or CellTiter-Glo assay is commonly used to measure cell viability after a 72-hour incubation with the compound.

Table 2: Anti-proliferative Activity in NSCLC Cell Lines

| Cell Line | EGFR Status | GI₅₀ (nM) |

| PC-9 | exon 19 del | 8 |

| H1975 | L858R/T790M | 15 |

| A549 | WT | > 5000 |

Data are representative and compiled from literature on similar pyrimidine-based inhibitors.[9][10]

Target Engagement and Pathway Modulation

Western blot analysis is used to confirm that the inhibitor engages its target in cells and modulates downstream signaling. Treatment of sensitive cell lines with the inhibitor should lead to a dose-dependent decrease in the phosphorylation of EGFR and downstream effectors like AKT and ERK.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that regulates key cellular processes. Upon activation, EGFR initiates multiple downstream cascades.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel EGFR inhibitor follows a structured workflow from initial synthesis to in vitro characterization.

Caption: Workflow for the synthesis and evaluation of an EGFR inhibitor.

Conclusion

The development of mutant-selective, irreversible pyrimidine-based EGFR inhibitors represents a significant advancement in the treatment of NSCLC. Through a rational, structure-guided design approach, it is possible to synthesize compounds that potently inhibit both the primary activating mutations and the common T790M resistance mutation, while sparing wild-type EGFR. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the discovery and characterization of such targeted therapies. Further research in this area continues to focus on overcoming emerging resistance mechanisms and improving the therapeutic window of next-generation EGFR inhibitors.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of EGFR mutations dramatically changed lung cancer treatment 20th anniversary of landmark findings - The Cancer Letter [cancerletter.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Biological Activity of Mutated EGFR-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutated EGFR-IN-2, also identified as compound 91 from patent WO2017036263A1, is a potent and selective inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the biological activity of Mutated EGFR-IN-2, with a focus on its inhibitory effects on clinically relevant EGFR mutations. The information is curated for researchers and professionals involved in oncology drug discovery and development.

The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term clinical benefit.

Mutated EGFR-IN-2 has emerged as a promising therapeutic candidate due to its high potency against these resistant forms of EGFR. This document summarizes the available quantitative data on its biological activity, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the known quantitative data for the biological activity of Mutated EGFR-IN-2.

| Target | IC50 (nM) | Assay Type | Reference |

| EGFR (L858R/T790M) | < 1 | Biochemical Kinase Assay | [1][5] |

| EGFR (ex19del/T790M) | Data not publicly available | Biochemical Kinase Assay | [1] |

| EGFR (T790M) | Data not publicly available | Biochemical Kinase Assay | [1] |

| EGFR (L858R) | Data not publicly available | Biochemical Kinase Assay | [1] |

| EGFR (ex19del) | Data not publicly available | Biochemical Kinase Assay | [1] |

| Wild-Type EGFR | Data not publicly available | Biochemical Kinase Assay |

Table 1: Biochemical Activity of Mutated EGFR-IN-2 against various EGFR mutations.

| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type | Reference |

| Data not publicly available |

Table 2: Cellular Activity of Mutated EGFR-IN-2 in cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field for evaluating the efficacy of EGFR inhibitors.

Biochemical Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains.

Materials:

-

Recombinant human EGFR kinase domains (e.g., L858R/T790M)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Mutated EGFR-IN-2 (or test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of Mutated EGFR-IN-2 in DMSO.

-

In a 384-well plate, add the EGFR kinase domain, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be close to the Km value for the specific EGFR mutant.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular EGFR Phosphorylation Assay

This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line expressing the target EGFR mutant (e.g., NCI-H1975 for L858R/T790M)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Mutated EGFR-IN-2 (or test compound)

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin)

-

Western blot reagents and equipment

Procedure:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with a serial dilution of Mutated EGFR-IN-2 for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using the specified primary and appropriate secondary antibodies.

-

Visualize the protein bands and quantify the band intensities.

-

Normalize the phospho-EGFR signal to the total EGFR signal and compare the treated samples to the vehicle control to determine the extent of inhibition.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cells.

Materials:

-

Cancer cell line expressing the target EGFR mutant

-

Cell culture medium

-

Mutated EGFR-IN-2 (or test compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Mutated EGFR-IN-2.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent growth inhibition for each compound concentration relative to a DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by fitting the dose-response curve.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The binding of a ligand, such as EGF, to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades that are crucial for cell growth and survival. The primary pathways include the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, the JAK/STAT pathway, and the PLCγ pathway. Mutated EGFR-IN-2 acts by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.

References

- 1. WO2013014448A1 - 2 - (2, 4, 5 - substituted -anilino) pyrimidine derivatives as egfr modulators useful for treating cancer - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Mutated EGFR-IN-2 in NSCLC Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and preclinical activity of EGFR-IN-2, a noncovalent, irreversible, and mutant-selective second-generation epidermal growth factor receptor (EGFR) inhibitor, in non-small cell lung cancer (NSCLC) cell lines. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Introduction to EGFR-IN-2

EGFR-IN-2 is a second-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations prevalent in NSCLC, including acquired resistance mutations. Its noncovalent yet irreversible binding mechanism offers a distinct pharmacological profile. Preclinical studies have demonstrated its potent and selective activity against NSCLC cell lines harboring activating and resistance mutations in the EGFR gene.

Mechanism of Action

EGFR-IN-2 functions as an inhibitor of EGFR autophosphorylation. By binding to the kinase domain of EGFR, it blocks the downstream signaling pathways that are constitutively activated in EGFR-mutant NSCLC cells. This inhibition leads to a reduction in cell proliferation and tumor growth. The key signaling cascades affected are the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival and proliferation.

Quantitative Data Summary

The preclinical efficacy of EGFR-IN-2 has been evaluated in various NSCLC cell lines with different EGFR mutation statuses. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Inhibitory Activity of EGFR-IN-2 on EGFR Autophosphorylation in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC₅₀ (µM) |

| H1975 | L858R, T790M | 0.027 |

| PC9-ER | Exon 19 deletion, T790M | 0.009 |

| PC9 | Exon 19 deletion | 0.033 |

| H292 | Wild-Type | 0.218 |

Table 2: Antiproliferative Activity of EGFR-IN-2 in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC₅₀ (µM) |

| H1975 | L858R, T790M | 0.361 |

| PC9 | Exon 19 deletion | 0.151 |

Table 3: In Vivo Efficacy of EGFR-IN-2 in H1975 Xenograft Model

| Dosage (mg/kg, single oral dose) | Observation |

| 50 | Sustained plasma concentrations at or exceeding the in vitro p-EGFR IC₅₀ of 0.027 µM over 8 hours. |

| 100 | Coverage of p-EGFR IC₅₀ extended to 16 hours post-dose, with corresponding knockdown of p-EGFR, pERK1/2, and pAKT levels. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of EGFR-IN-2.

Cell Culture

NSCLC cell lines (H1975, PC9, PC9-ER, H292) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of EGFR-IN-2 for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for EGFR Pathway Proteins

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with EGFR-IN-2 at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), EGFR, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Xenograft Study

-

Subcutaneously inject 5 x 10⁶ H1975 cells suspended in Matrigel into the flank of immunodeficient mice.

-

Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.

-

Randomize mice into treatment and control groups.

-

Administer EGFR-IN-2 orally at the specified doses.

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of EGFR-IN-2.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for EGFR-IN-2.

An In-depth Technical Guide to the Binding Affinity of Mutated EGFR-IN-2 to EGFR L858R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of the inhibitor EGFR mutant-IN-2, with a specific focus on its interaction with the EGFR L858R mutant. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to support research and drug development efforts in the field of oncology.

Introduction to EGFR L858R and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. The L858R mutation, a single point mutation in exon 21 of the EGFR gene, results in the substitution of leucine for arginine at position 858. This mutation is a common oncogenic driver in non-small cell lung cancer (NSCLC), leading to constitutive activation of the EGFR signaling pathway and uncontrolled cell growth.

The L858R mutation enhances the kinase activity of EGFR and increases its sensitivity to certain tyrosine kinase inhibitors (TKIs). This has led to the development of targeted therapies that specifically inhibit the activity of the mutated receptor. This guide focuses on a fourth-generation EGFR inhibitor, referred to as EGFR mutant-IN-2 (also known as Compound D51), designed to overcome resistance to previous generations of TKIs.

Quantitative Binding Affinity of EGFR Mutant-IN-2

While the primary focus of the development of EGFR mutant-IN-2 was to target triple-mutant EGFR (L858R/T790M/C797S and del19/T790M/C797S) that confers resistance to osimertinib, its inhibitory activity is of significant interest. The following table summarizes the available quantitative data for the inhibitory activity of EGFR mutant-IN-2.

| EGFR Mutant | IC50 (nM) | Cell Line | Selectivity vs. WT EGFR |

| EGFR L858R/T790M/C797S | 14 | - | >500-fold |

| EGFR del19/T790M/C797S | 62 | - | >500-fold |

| H1975-TM (harboring EGFR L858R/T790M/C797S) | 14 | H1975 | Not specified |

| PC9-TM (harboring EGFR del19/T790M/C797S) | 82 | PC9 | Not specified |

Note: Specific binding affinity data (Kd, Ki) or IC50 values for the single EGFR L858R mutant for EGFR mutant-IN-2 (Compound D51) are not explicitly provided in the primary literature. The data presented here is for the triple-mutant forms of EGFR, which include the L858R mutation.

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like EGFR mutant-IN-2 involves sophisticated biophysical and biochemical assays. The following are detailed methodologies for key experiments relevant to this process.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format widely used for measuring kinase activity and inhibitor potency in high-throughput screening.

Principle: This assay measures the phosphorylation of a substrate peptide by the EGFR kinase. A donor fluorophore (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody) and an acceptor fluorophore (e.g., biotinylated substrate peptide bound to streptavidin-XL665) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for fluorescence resonance energy transfer. The resulting signal is proportional to the kinase activity.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute the EGFR L858R enzyme to the desired concentration in the kinase buffer.

-

Prepare a solution of the biotinylated substrate peptide and ATP in the kinase buffer.

-

Prepare serial dilutions of the inhibitor (EGFR mutant-IN-2) in DMSO and then dilute in kinase buffer.

-

Prepare a detection buffer containing the Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

-

Assay Procedure:

-

Add the inhibitor solution to the wells of a low-volume 384-well plate.

-

Add the EGFR L858R enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the detection buffer.

-

Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a protein-ligand interaction.

Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. The heat released or absorbed is directly proportional to the amount of binding.

Detailed Protocol:

-

Sample Preparation:

-

Express and purify the EGFR L858R kinase domain.

-

Dialyze both the protein and the inhibitor (EGFR mutant-IN-2) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

-

Determine the precise concentrations of the protein and inhibitor using a reliable method (e.g., UV-Vis spectroscopy).

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Fill the sample cell (typically ~200 µL) with the EGFR L858R protein solution (e.g., 5-50 µM).

-

Fill the injection syringe (typically ~40 µL) with the inhibitor solution (e.g., 50-500 µM, typically 10-fold higher than the protein concentration).

-

Place the cell and syringe in the ITC instrument and allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the inhibitor into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the determined parameters.

-

Signaling Pathways and Experimental Workflows

EGFR L858R Signaling Pathway

The L858R mutation leads to the constitutive activation of EGFR, which in turn activates downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: EGFR L858R constitutively activates downstream signaling pathways.

TR-FRET Experimental Workflow

The following diagram illustrates the key steps in a TR-FRET assay to determine inhibitor potency.

Caption: Workflow for determining IC50 using a TR-FRET assay.

Isothermal Titration Calorimetry (ITC) Workflow

The following diagram outlines the workflow for an ITC experiment to characterize protein-ligand binding.

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Conclusion

This technical guide provides a foundational understanding of the binding characteristics of the fourth-generation inhibitor EGFR mutant-IN-2 in the context of the EGFR L858R mutation. While specific binding data for the single L858R mutant is not yet publicly available, the potent inhibitory activity against triple-mutant EGFR harboring L858R highlights its potential as a therapeutic agent. The detailed experimental protocols for TR-FRET and ITC assays provide a practical framework for researchers to further investigate the binding affinity and mechanism of action of this and other novel EGFR inhibitors. The visualization of the EGFR L858R signaling pathway and experimental workflows offers a clear conceptual map for ongoing research and drug discovery efforts aimed at combating resistance in EGFR-mutant NSCLC.

Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer: A Technical Guide on Novel Mutant-Selective EGFR Inhibitors, Featuring Mutated EGFR-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This has driven the development of third-generation inhibitors specifically designed to target this mutation. This technical guide provides an in-depth overview of the role and investigation of novel mutant-selective EGFR inhibitors, with a focus on "Mutated EGFR-IN-2," a potent inhibitor of T790M-mutant EGFR. Due to the limited publicly available data on Mutated EGFR-IN-2, this guide will also draw upon preclinical data and methodologies from studies of other novel T790M inhibitors, such as GNS-1481, GNS-1486, and DY3002, to provide a comprehensive understanding of the preclinical evaluation of this class of compounds.

Introduction: The Challenge of T790M-Mediated Resistance

Activating mutations in the EGFR gene are key drivers in a subset of NSCLC, and targeted therapies with first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) TKIs have shown significant clinical benefit. However, the majority of patients eventually develop resistance, with the T790M mutation accounting for approximately 50-60% of cases of acquired resistance.[1][2] The T790M mutation involves the substitution of a threonine with a bulkier methionine at position 790 in the EGFR kinase domain. This "gatekeeper" mutation is thought to confer resistance by increasing the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors.[3]

To address this clinical challenge, a new generation of mutant-selective EGFR inhibitors has been developed. These compounds are designed to potently inhibit EGFR harboring the T790M mutation while sparing wild-type (WT) EGFR, thereby minimizing off-target toxicities.

Mutated EGFR-IN-2: A Potent T790M-Selective Inhibitor

Mutated EGFR-IN-2 has been identified as a mutant-selective EGFR inhibitor with potent activity against the T790M mutation.[4][5][6][7]

Mechanism of Action and Preclinical Activity

Mutated EGFR-IN-2 is reported to potently inhibit both single-mutant EGFR (T790M) and double-mutant EGFR (L858R/T790M and ex19del/T790M).[4][6] Notably, it has demonstrated a half-maximal inhibitory concentration (IC50) of less than 1 nM for the L858R/T790M double mutant, indicating high potency.[6][7] The compound is also noted to have anti-tumor activity.[4][6]

Due to the proprietary nature of early drug development, extensive public data on Mutated EGFR-IN-2 is not yet available. To illustrate the preclinical evaluation of such a compound, this guide will present data from studies on other novel T790M inhibitors.

Quantitative Data on Novel T790M Inhibitors

The following tables summarize the in vitro potency of several novel EGFR inhibitors against various EGFR genotypes. This data is representative of the type of information generated during the preclinical assessment of compounds like Mutated EGFR-IN-2.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Compound | EGFR (WT) | EGFR (L858R/T790M) | Selectivity Index (WT / L858R/T790M) |

| DY3002 | 448.7 | 0.71 | 632.0 |

| Osimertinib | - | - | 40.9 |

| Rociletinib | - | - | 21.4 |

Data for DY3002, Osimertinib, and Rociletinib from[8]. A higher selectivity index indicates greater selectivity for the mutant over wild-type EGFR.

Table 2: In Vitro Cell Viability (IC50, µM) in NSCLC Cell Lines

| Compound | H1975 (L858R/T790M) | A431 (WT) | HCC827 (del E746_A750) |

| DY3002 | 0.037 | 0.382 | ~0.010 |

Data for DY3002 from[8].

Table 3: In Vitro Activity of GNS-1481 and GNS-1486

| Cell Line | EGFR Mutation | GNS-1481 IC50 (nM) | GNS-1486 IC50 (nM) |

| PC-9/GR | Del 19/T790M | Potent Efficacy | Potent Efficacy |

| H1975 | L858R/T790M | Potent Efficacy | Potent Efficacy |

| PC-9 | Del 19 | Highly Effective | Highly Effective |

| HCC827 | Del 19 | Highly Effective | Highly Effective |

Qualitative efficacy data for GNS-1481 and GNS-1486 from[9][10].

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel EGFR inhibitors. The following protocols are based on standard methods used in the field and are representative of the experiments conducted to characterize compounds like Mutated EGFR-IN-2.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein (wild-type and mutant forms).

Methodology (LanthaScreen™ Eu Kinase Binding Assay): [11]

-

Reagent Preparation:

-

Prepare a 3X solution of the test compound (e.g., Mutated EGFR-IN-2) at various concentrations.

-

Prepare a 3X mixture of the purified EGFR kinase (e.g., L858R/T790M mutant) and a europium-labeled anti-tag antibody (e.g., anti-GST).

-

Prepare a 3X solution of a fluorescently labeled ATP-competitive tracer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

Incubate the plate at room temperature for 1 hour.

-

-

Data Acquisition:

-

Read the plate using a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer from the kinase.

-

Cell Viability Assay

Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines with different EGFR mutation statuses.

Methodology (MTT Assay):

-

Cell Seeding:

-

Seed NSCLC cells (e.g., H1975 for L858R/T790M, A549 for WT) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound (e.g., Mutated EGFR-IN-2) for 72 hours.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To determine if the inhibitor blocks the phosphorylation of EGFR and its downstream signaling proteins.

-

Cell Lysis:

-

Treat NSCLC cells with the test compound for a specified time (e.g., 2-6 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-EGFR (p-EGFR), total EGFR, phospho-AKT (p-AKT), total AKT, phospho-ERK (p-ERK), and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology: [14][15][16][17][18]

-

Cell Implantation:

-

Subcutaneously inject NSCLC cells (e.g., H1975) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., by oral gavage) or vehicle control daily.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Compare the tumor growth inhibition between the treatment and control groups.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EGFR signaling and the experimental steps to evaluate inhibitors is crucial for understanding.

EGFR Signaling Pathway in T790M-Mediated Resistance

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by a T790M-selective inhibitor.

Caption: EGFR signaling pathway with T790M resistance and inhibition.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the typical workflow for the preclinical assessment of a novel T790M inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. onclive.com [onclive.com]

- 3. promega.com.cn [promega.com.cn]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Osimertinib mesylate | EGFR (L858R) Inhibitor | AmBeed.com [ambeed.com]

- 8. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]

- 18. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]

Early Pharmacokinetics of Enozertinib (ORIC-114): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enozertinib (formerly ORIC-114) is an orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] It is specifically designed to target EGFR and HER2 exon 20 insertion mutations, which are found in a subset of non-small cell lung cancer (NSCLC) patients and are associated with a poor prognosis.[4] Enozertinib is also active against atypical EGFR mutations.[2] A key feature of enozertinib is its ability to penetrate the blood-brain barrier, offering a potential treatment for brain metastases, a common complication in NSCLC patients.[4] This technical guide provides a comprehensive overview of the early preclinical research on the pharmacokinetics of enozertinib.

Mechanism of Action

Enozertinib covalently binds to the tyrosine kinase domain of the EGFR, thereby irreversibly inhibiting its activity.[5] In NSCLC with EGFR exon 20 insertion mutations, the EGFR receptor is constitutively active, leading to the continuous activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-Akt and RAS-RAF-MEK-ERK pathways.[5] By blocking EGFR signaling, enozertinib aims to suppress tumor cell growth and induce apoptosis.[5]

Preclinical Pharmacokinetics

Preclinical studies have demonstrated that enozertinib possesses a favorable pharmacokinetic profile, characterized by oral bioavailability and brain penetrance.[4]

In Vivo Studies

A Phase 1b dose-escalation study in patients with EGFR and HER2 exon 20 mutations provided initial human pharmacokinetic data.

| Parameter | Value | Species | Study Type | Reference |

| Half-life (t½) | ~10-15 hours | Human | Phase 1b | [6][7] |

Further detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and bioavailability in animal models were not publicly available in the reviewed documents.

Preclinical Efficacy

Enozertinib has shown significant anti-tumor activity in various preclinical models, including those with intracranial tumors.

Cell-Based Assays

In vitro studies using Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations demonstrated the potent and selective inhibitory activity of enozertinib.[8]

Xenograft and Patient-Derived Xenograft (PDX) Models

In vivo studies in mice bearing xenografts from human NSCLC cell lines and patient-derived tumors have shown substantial tumor growth inhibition and tumor regression upon treatment with enozertinib.[8]

| Animal Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (TGI) | Regressions | Reference | |---|---|---|---|---| | HCC4006 Xenograft | del19_A750P | 2.5 mg/kg QD, PO | 148% | 10/10 Complete Responses |[8] | | PDX Models | Exon 20 Insertions | 2 to 4 mg/kg QD, PO | Not specified | Observed |[8] | | PC9-luciferase Intracranial Model | del19 | Once daily, PO | Superior to mobocertinib and osimertinib | Not specified |[8] |

Experimental Protocols

In Vivo Efficacy Studies in Xenograft Models

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for establishing xenografts.[8]

Tumor Implantation:

-

Subcutaneous Xenografts: Human NSCLC cell lines (e.g., HCC4006) or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.[8]

-

Intracranial Xenografts: Luciferase-tagged human NSCLC cells (e.g., PC9-luciferase) are stereotactically injected into the brains of the mice to establish intracranial tumors.[8]

Drug Administration: Enozertinib is administered orally (PO), typically once daily (QD), at doses ranging from 2 to 4 mg/kg.[8]

Efficacy Assessment:

-

Subcutaneous Tumors: Tumor volumes are measured regularly using calipers. Tumor growth inhibition (TGI) is calculated as the percentage reduction in tumor growth in treated animals compared to vehicle-treated controls. Regression is defined as a decrease in tumor volume from the initial size.[8]

-

Intracranial Tumors: Tumor burden is monitored using bioluminescence imaging.[8]

Visualizations

Signaling Pathway of Mutated EGFR

Caption: Signaling pathway of mutated EGFR and the inhibitory action of Enozertinib.

Experimental Workflow for Preclinical In Vivo Efficacy

Caption: Workflow for preclinical in vivo efficacy studies of Enozertinib.

References

- 1. ORIC® Pharmaceuticals Announces Publication in Cancer Research on the Discovery and Development of Enozertinib, a Highly Selective, Brain-Penetrant EGFR Inhibitor | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]

- 2. ORIC® Pharmaceuticals Announces Publication in Cancer Research on the Discovery and Development of Enozertinib, a Highly Selective, Brain-Penetrant EGFR Inhibitor | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]

- 3. ORIC® Pharmaceuticals Announces Publication in Cancer [globenewswire.com]

- 4. oricpharma.com [oricpharma.com]

- 5. oncodaily.com [oncodaily.com]

- 6. oricpharma.com [oricpharma.com]

- 7. Initial Phase 1 Dose Escalation Data of ORIC-114 in Patients with EGFR and HER2 Exon 20 Mutations Demonstrates Potential Best-In-Class Profile | Nasdaq [nasdaq.com]

- 8. oricpharma.com [oricpharma.com]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays with Mutated EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro kinase assays to evaluate inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. While the following protocol is broadly applicable, it is designed to be adapted for specific inhibitors, such as the hypothetical "Mutated EGFR-IN-2," and various clinically relevant EGFR mutations.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3] The development of tyrosine kinase inhibitors (TKIs) targeting these mutated forms of EGFR has revolutionized the treatment of these cancers.

In vitro kinase assays are fundamental tools for the discovery and characterization of new EGFR inhibitors. These assays measure the enzymatic activity of the purified EGFR kinase domain and the ability of a compound to inhibit this activity. This document outlines the principles of such an assay, provides a detailed experimental protocol, and presents data for well-characterized EGFR inhibitors.

EGFR Signaling Pathway

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades that are crucial for cell growth and survival.[4][5] The primary pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation and differentiation.[5]

-

PI3K-AKT-mTOR Pathway: This cascade is a major regulator of cell survival, growth, and apoptosis.[2][5]

-

JAK/STAT Pathway: This pathway is also implicated in activating the transcription of genes associated with cell survival.[5]

Mutations in EGFR can lead to ligand-independent activation of these pathways, resulting in uncontrolled cell proliferation.

Figure 1: Simplified EGFR Signaling Pathway.

In Vitro Kinase Assay Principle

The in vitro EGFR kinase assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate by the recombinant EGFR kinase domain. The activity of the kinase is quantified by measuring the amount of product generated, which is typically ADP or the phosphorylated substrate. The inhibitory effect of a compound like "Mutated EGFR-IN-2" is determined by measuring the reduction in kinase activity in its presence. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction through a luminescent signal.

Experimental Workflow

The general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor is as follows:

-

Prepare Reagents: Dilute the mutated EGFR enzyme, substrate, ATP, and the test inhibitor to their working concentrations.

-

Kinase Reaction: Incubate the enzyme with varying concentrations of the inhibitor, then initiate the reaction by adding the substrate/ATP mixture.

-

Reaction Termination and Detection: Stop the kinase reaction and use a detection reagent to measure the kinase activity. For example, in the ADP-Glo™ assay, a reagent is added to deplete unused ATP, and then a second reagent converts the generated ADP to ATP, which drives a luciferase reaction.

-

Data Analysis: Plot the measured signal (e.g., luminescence) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: General workflow for an in vitro kinase assay.

Detailed Experimental Protocol

This protocol is a template and should be optimized for the specific mutated EGFR and inhibitor being tested. It is based on a luminescent ADP-detection methodology.

Materials and Reagents:

-

Recombinant mutated EGFR kinase (e.g., EGFR T790M, L858R, or exon 19 deletion)

-

Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Mutated EGFR-IN-2 (or other test inhibitor)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[6][7]

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Mutated EGFR-IN-2 in 100% DMSO.

-

Create a serial dilution of Mutated EGFR-IN-2 in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the recombinant mutated EGFR enzyme to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.[8]

-

Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be close to the Km value for the specific EGFR mutant.[9]

-

-

Assay Plate Setup:

-

Add the serially diluted Mutated EGFR-IN-2 or vehicle control (kinase buffer with the same final DMSO concentration) to the wells of the assay plate.

-

Add the diluted EGFR enzyme to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).[7] The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis and IC50 Determination:

-

Subtract the background luminescence (wells with no enzyme) from all experimental wells.

-

Normalize the data by setting the average signal from the vehicle control wells (no inhibitor) to 100% activity and the signal from a control with a high concentration of a known potent inhibitor (or no enzyme) to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Data Presentation

The potency of EGFR inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). Below is a table summarizing representative IC50 values for known EGFR inhibitors against wild-type and common mutant forms of EGFR.

| Inhibitor | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR ex19del IC50 (nM) | EGFR T790M IC50 (nM) | EGFR L858R/T790M IC50 (nM) |

| Gefitinib | >1000 | ~2.4 | - | >1000 | ~10.9 |

| Erlotinib | - | ~12 | ~7 | - | - |

| Afatinib | - | ~0.3 | ~0.8 | - | - |

| Osimertinib | ~200-500 | ~10-25 | ~1-15 | ~1-10 | ~1-15 |

| Rociletinib | ~100-300 | ~20-50 | ~5-30 | ~5-20 | ~5-20 |

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The values presented are approximations from various studies for comparative purposes.[9][10]

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of novel inhibitors against mutated EGFR. Careful optimization of assay parameters, such as enzyme and ATP concentrations, is crucial for obtaining accurate and reproducible results. This methodology will enable researchers to determine the potency and selectivity of compounds like "Mutated EGFR-IN-2," facilitating the development of next-generation targeted therapies for cancer.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Sensitivity and kinase activity of epidermal growth factor receptor (EGFR) exon 19 and others to EGFR‐tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. promega.com [promega.com]

- 7. promega.com.cn [promega.com.cn]

- 8. rsc.org [rsc.org]

- 9. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mutated EGFR Inhibitors in Xenograft Mouse Models

Note: The specific compound "Mutated EGFR-IN-2" was not identified in the available literature. Therefore, these application notes and protocols are based on the extensive research and application of third-generation EGFR tyrosine kinase inhibitors (TKIs), primarily Osimertinib , which is a well-established inhibitor of mutated Epidermal Growth Factor Receptor (EGFR) and is frequently used in xenograft mouse models of non-small cell lung cancer (NSCLC).

Introduction

Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of EGFR-mutant NSCLC.[2][3] Third-generation EGFR TKIs, such as Osimertinib, are designed to potently inhibit sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, which commonly arises after treatment with earlier generation TKIs.[1][4] More recent research focuses on overcoming the C797S mutation, which confers resistance to third-generation TKIs.[5][6][7]

Xenograft mouse models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice, are indispensable tools for the preclinical evaluation of these inhibitors.[8][9] These models allow for the in vivo assessment of a drug's efficacy, pharmacokinetics, and pharmacodynamics.

Data Presentation: Efficacy of EGFR Inhibitors in Xenograft Models

The following tables summarize quantitative data from preclinical studies on the efficacy of various EGFR inhibitors in xenograft mouse models harboring EGFR mutations.

Table 1: Efficacy of Osimertinib in EGFR-Mutant Xenograft Models

| Cell Line/PDX Model | EGFR Mutation(s) | Treatment and Dose | Outcome | Reference |

| PC-9 | Exon 19 deletion | Osimertinib (dose not specified) | Tumor growth inhibition | |

| H1975 | L858R/T790M | Osimertinib (dose not specified) | Tumor growth inhibition | |

| PC9T790M | T790M | Osimertinib (dose not specified) | Tumor growth inhibition | [1] |

| PDX Model #7 | L858R | Osimertinib (25 mg/kg/day, oral gavage) | Tumor growth inhibition | [8] |

| PDX Model #11 | Exon 19 deletion | Osimertinib (25 mg/kg/day, oral gavage) | Tumor growth inhibition | [8] |

Table 2: Efficacy of Fourth-Generation EGFR Inhibitors Against C797S Mutation

| Inhibitor | Xenograft Model | EGFR Mutation(s) | Treatment and Dose | Outcome | Reference |

| BI-4020 | PC-9 | del19/T790M/C797S | 10 mg/kg | 121% Tumor Growth Inhibition (TGI) | [5] |

| CH7233163 | NIH3T3 | del19/T790M/C797S | 100 mg/kg | Significant tumor regression | [5] |

| LS-106 | PC-9-OR | Not specified | 30 mg/kg | 83.5% TGI | [5] |

| LS-106 | PC-9-OR | Not specified | 60 mg/kg | 136.6% TGI | [5] |

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol describes the establishment of a xenograft model using an EGFR-mutant NSCLC cell line, such as H1975 (L858R/T790M).

Materials:

-

H1975 NSCLC cell line

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel (or similar basement membrane matrix)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Osimertinib (or other EGFR inhibitor)

-

Vehicle for drug administration (e.g., 0.5% HPMC + 0.1% Tween 80)

Procedure:

-

Cell Culture: Culture H1975 cells in appropriate media until they reach 70-80% confluency.

-

Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Osimertinib or the vehicle control to the respective groups. For example, oral gavage of Osimertinib at 25 mg/kg daily.[8]

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a specified duration.[8] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).

Patient-Derived Xenograft (PDX) Model Protocol

This protocol outlines the establishment of a PDX model, which more closely recapitulates the heterogeneity of human tumors.

Materials:

-

Freshly resected human NSCLC tumor tissue with a confirmed EGFR mutation.

-

Surgical tools for tissue processing.

-

Culture medium with antibiotics.

-

Immunodeficient mice (e.g., SHO mice).[8]

-

EGFR inhibitor and vehicle.

Procedure:

-

Tumor Acquisition and Processing: Obtain fresh tumor tissue under sterile conditions. Mince the tissue into small fragments (2-3 mm³).

-

Implantation: Surgically implant a tumor fragment subcutaneously into the flank of an anesthetized mouse.

-

Tumor Engraftment and Expansion: Monitor the mice for tumor growth. Once the initial tumor (P0) reaches a significant size (e.g., >500 mm³), it can be excised and serially passaged into new cohorts of mice for expansion.[8]

-

Treatment Studies: Once a stable PDX line is established and tumors have grown to the desired size in a cohort of mice, randomize them into treatment and control groups.

-

Drug Administration and Monitoring: Administer the EGFR inhibitor (e.g., Osimertinib 25 mg/kg/day) and vehicle as described for the CDX model.[8] Monitor tumor volume and animal well-being.

-

Analysis: At the study endpoint, collect tumors for various analyses, including Western blotting to assess EGFR phosphorylation and downstream signaling pathways.[10]

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the point of inhibition by EGFR TKIs.

Xenograft Experimental Workflow

Caption: General experimental workflow for a cell line-derived xenograft study.

Conclusion

The use of xenograft mouse models is a cornerstone of preclinical research for evaluating the efficacy of mutated EGFR inhibitors. These models, particularly patient-derived xenografts, provide a valuable platform for understanding drug resistance mechanisms and for the development of next-generation therapies targeting mutations such as T790M and C797S. The protocols and data presented here offer a foundational guide for researchers in the field of oncology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plu.mx [plu.mx]

- 7. researchgate.net [researchgate.net]

- 8. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cetuximab Inhibits T790M-Mediated Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor in a Lung Adenocarcinoma Patient-Derived Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Western blot protocol for detecting p-EGFR after Mutated EGFR-IN-2 treatment

Application Note: Western Blot Protocol for Detecting Phosphorylated EGFR

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of the Epidermal Growth Factor Receptor (EGFR) in cultured cells following treatment with the inhibitor, Mutated EGFR-IN-2. This assay is critical for evaluating the inhibitor's efficacy by quantifying the reduction in EGFR autophosphorylation, a key marker of its activation state.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth in various cancers, notably non-small cell lung cancer (NSCLC).[2][3] Consequently, EGFR is a prime target for therapeutic intervention.

Mutated EGFR-IN-2 is an inhibitor designed to target mutated, constitutively active forms of EGFR. Its mechanism of action involves blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] This protocol details the use of Western blotting to measure the levels of phosphorylated EGFR (p-EGFR) at key tyrosine residues (e.g., Tyr1068) relative to total EGFR, providing a robust method to assess the biological activity of Mutated EGFR-IN-2.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of inhibition and the experimental process, the following diagrams have been generated.

Detailed Experimental Protocol

This protocol is optimized for cells grown in a 6-well plate format. Adjust volumes accordingly for other formats.

Cell Culture and Treatment

-

Seed Cells: Plate cells (e.g., A431, H1975, or other relevant cell lines with mutated EGFR) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Starvation (Optional): To reduce basal EGFR phosphorylation, serum-starve the cells for 4-6 hours or overnight in a serum-free medium prior to treatment.

-

Inhibitor Treatment: Prepare a dose range of Mutated EGFR-IN-2 in the appropriate medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Aspirate the medium from the cells and add the medium containing the inhibitor or vehicle. Incubate for the desired time (e.g., 2, 6, or 24 hours) at 37°C.

-

Stimulation (Optional): For some experimental designs, you may want to stimulate the cells with EGF (e.g., 100 ng/mL for 15-30 minutes) after the inhibitor incubation period to assess the inhibitor's ability to block ligand-induced phosphorylation.

Lysate Preparation

Perform all subsequent steps on ice to minimize proteolysis and dephosphorylation.[4]

-